GNE-140 racemic
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFXXEIVBZJOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Significance of Lactate Dehydrogenase Isoforms in Cellular Metabolism
Lactate (B86563) dehydrogenase is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic glycolysis. frontiersin.org This process is essential for regenerating the NAD+ required for glycolysis to continue, thereby allowing cells to produce ATP in the absence of oxygen. frontiersin.org The enzyme exists as a tetramer, composed of two primary subunits: LDHA (muscle-type) and LDHB (heart-type), encoded by the LDHA and LDHB genes, respectively. mdpi.comwikipedia.org The combination of these subunits results in five different isoenzymes (LDH1-5) with distinct tissue distributions and kinetic properties. wikipedia.org
Biochemically, the LDHA and LDHB subunits exhibit key differences that dictate their primary metabolic roles. LDHA has a higher affinity for pyruvate and preferentially catalyzes the conversion of pyruvate to lactate. mdpi.comresearchgate.net In contrast, LDHB has a higher affinity for lactate and favors the conversion of lactate back to pyruvate, which can then enter the Krebs cycle for more efficient energy production in aerobic conditions. mdpi.comresearchgate.net These functional distinctions are partly due to a subtle difference in their amino acid composition: an alanine in the M-chain (LDHA) is replaced by a glutamine in the H-chain (LDHB), which is thought to influence NAD binding speed. wikipedia.org Furthermore, LDHA has a net charge of -6, while LDHB has a net charge of +1. mdpi.com
| Isoform Subunit | Primary Function | Higher Affinity For | Net Charge |
| LDHA (M-subunit) | Pyruvate to Lactate | Pyruvate | -6 |
| LDHB (H-subunit) | Lactate to Pyruvate | Lactate | +1 |
Molecular and Biochemical Characterization of Gne 140 Racemic S Inhibitory Profile
Catalytic Site Binding
Contrary to a potential allosteric mechanism, research including X-ray crystallography has revealed that GNE-140 binds directly within the catalytic active site of LDHA. nih.gov Its binding position is located in the same pocket typically occupied by the enzyme's natural substrate, pyruvate (B1213749), and is situated in close proximity to the NADH cofactor essential for the catalytic reaction. nih.gov This mode of action classifies GNE-140 as a competitive inhibitor. nih.gov
The binding orientation of GNE-140 is distinct from known allosteric LDH inhibitors. For instance, another inhibitor, machilin A, binds to an "open" conformation of LDHA at an allosteric site, whereas GNE-140 binds to the closed, active conformation. nih.gov Similarly, the binding site for an experimental inhibitor known as compound 21 is located approximately 25 Å away from the NADH binding site, clearly defining it as an allosteric site distinct from the catalytic pocket where GNE-140 binds. nih.gov
Comparative Analysis with Other Ldh Inhibitors
Modulation of Metabolic Flux and Pathways
GNE-140 racemic exerts profound effects on cellular metabolism by directly targeting the conversion of pyruvate to lactate. This inhibition triggers a cascade of metabolic shifts, altering the primary energy-producing pathways within the cell.
Treatment with GNE-140 leads to a significant reduction in the rate of glycolysis. In MDA-MB-231 triple-negative breast cancer cells, GNE-140 has been shown to fully block glucose utilization. researchgate.netnih.gov This is further evidenced by a 60% reduction in glycolysis in HeLa-LDHBKO cells at a 10 µM concentration. A key indicator of glycolysis, the extracellular acidification rate (ECAR), was found to decrease by 45% in B16F10 melanoma cells following treatment with 1 μM of GNE-140.
Studies in various cancer cell lines have demonstrated a marked inhibition of glucose consumption. For instance, in MIA PaCa-2 human pancreatic cancer cells, GNE-140 decreased glucose uptake with an IC50 value of 0.47 µM. probechem.com Similarly, in MDA-MB-231 cells, concentrations of GNE-140 ranging from 30-120 µM effectively inhibited glucose use. nih.govresearchgate.net The compound also suppressed glycolysis in human colon adenocarcinoma and murine melanoma cells at a concentration of 10 µM. nih.gov
As a direct consequence of LDH inhibition, GNE-140 significantly curtails the production and subsequent secretion of lactate. Research indicates that GNE-140 can completely block the production of lactic acid. researchgate.netnih.gov This effect is dose-dependent, as observed in A375 melanoma cells where GNE-140 exhibited an IC50 of 10 nM for the reduction of extracellular lactate.
The potent inhibitory effect on lactate production has been consistently observed across different cancer cell lines. In MIA PaCa-2 pancreatic cancer cells, GNE-140 reduced lactate production with an IC50 of 670 nM. caymanchem.com At concentrations as low as 3 nM, it significantly inhibited lactate production in both MIA PaCa-2 and B16F10 melanoma cells. Furthermore, treatment with GNE-140 inhibited lactate production in both estrogen receptor-positive (ER+) and negative (ER−) breast cancer cells. nih.gov
The inhibition of glycolysis by GNE-140 often forces a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production. However, cancer cells that are already heavily reliant on OXPHOS rather than glycolysis display an inherent resistance to GNE-140. probechem.commedkoo.comnih.govresearchgate.net Interestingly, these resistant pancreatic cell lines can be re-sensitized to the effects of GNE-140 through the co-administration of an OXPHOS inhibitor, such as phenformin (B89758). probechem.commedkoo.comnih.govresearchgate.net
Furthermore, acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which results in an increase in OXPHOS. medkoo.comnih.govresearchgate.net This suggests that a combination therapy approach, targeting both LDH and mitochondrial respiration, could be a promising strategy to overcome resistance mechanisms.
The metabolic perturbations induced by GNE-140 extend beyond glycolysis and lactate production, affecting the global metabolic profile of the cell. One significant consequence of LDH inhibition is the disruption of the cellular redox balance, leading to an accumulation of NADH. In MDA-MB-231 cells, a 2.5-fold increase in NADH was observed following treatment.
Cellular Phenotypic Responses in In Vitro Models
The metabolic reprogramming induced by this compound translates into distinct cellular phenotypes, particularly affecting cell proliferation and viability.
GNE-140 has been shown to inhibit the proliferation of a wide range of cancer cell lines. The (R)-enantiomer of GNE-140 inhibits proliferation in 37 out of 347 cancer cell lines tested with a potency cut-off of 5 μM. selleckchem.commedchemexpress.comselleck.co.jp The compound induces a state of cytostasis, or growth arrest, rather than immediate cell death in many cases. For example, in MDA-MB-231 cells, GNE-140 at its IC50 concentration of 10 µM induces cytostasis. This growth arrest was also observed in the same cell line at concentrations between 30-120 µM. nih.govresearchgate.net
In the glycolytic pancreatic cancer cell line MIA PaCa-2, GNE-140 treatment at 10 µM resulted in growth arrest, and it inhibited proliferation with an IC50 of 0.43 µM. nih.govprobechem.com However, cell death in these cells was only observed after two days of continuous inhibition. medkoo.comnih.govresearchgate.net In MDA-MB-231 cells, despite the cytostatic effects, the cells remained viable, continued to produce sufficient energy, and maintained their mitochondrial potential. researchgate.netnih.gov Notably, the addition of exogenous lactic acid did not reverse these cytostatic effects. researchgate.net
Interactive Table: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value | Citation |
| A375 | Melanoma | Lactate Reduction | 10 nM | |
| MIA PaCa-2 | Pancreatic | Lactate Production Inhibition | 3 nM | |
| B16F10 | Melanoma | Lactate Production Inhibition | 3 nM | |
| MIA PaCa-2 | Pancreatic | Proliferation Inhibition | 0.43 µM | probechem.com |
| MIA PaCa-2 | Pancreatic | Glucose Uptake Inhibition | 0.47 µM | probechem.com |
| MIA PaCa-2 | Pancreatic | Lactate Production Inhibition | 670 nM | caymanchem.com |
| A549 | Lung | Antiproliferative Activity | 0.36 µM | medchemexpress.com |
| MDA-MB-231 | Breast | Cytostasis | 10 µM | |
| ER+ & ER- | Breast | Proliferation Inhibition | 200-300 µM | nih.gov |
Investigations into Cellular Motility and Invasive Potential
Research has demonstrated that this compound can inhibit the motility and invasion of cancer cells. nih.gov In a study involving breast cancer cell lines, treatment with GNE-140 led to a reduction in both cell motility and invasion. nih.gov This effect is linked to the inhibition of lactate dehydrogenase (LDH), which reduces the production of extracellular lactate. nih.gov Elevated lactate levels are hypothesized to contribute to the aggressive behavior of cancer cells, including their ability to move and invade surrounding tissues. binasss.sa.crnih.gov By targeting LDH-A, GNE-140 disrupts this process, resulting in decreased cell motility. nih.gov
Table 1: Effect of this compound on Cellular Motility and Invasion
| Cell Line | Effect on Motility | Effect on Invasion | Reference |
|---|---|---|---|
| Breast Cancer Cells | Inhibited | Inhibited | nih.gov |
| pII (ER+ breast cancer) | Inhibited | Inhibited | nih.gov |
Induction of Apoptotic Mechanisms
This compound has been shown to induce cell death, a process that can involve apoptosis. In human pancreatic cancer cells (MIA PaCa-2), inhibition of LDHA by GNE-140 led to cell death after two days of continuous exposure. medkoo.comnih.gov Furthermore, studies have indicated that combining GNE-140 with other inhibitors can potentiate the induction of apoptosis in tumor cells. nih.gov For instance, in Group 3 medulloblastoma cells, the addition of GNE-140 to inhibitors of the mitochondrial NADH shuttle system resulted in a significant reduction in cell proliferation and induced apoptosis. nih.gov Some research also suggests that inhibitors of LDH, like oxamate, can induce a pro-apoptotic effect by modulating the expression of proteins such as Bax and Bcl-2, and activating caspase-3. binasss.sa.cr While direct evidence for GNE-140's specific apoptotic pathway is still emerging, its role in promoting cell death is evident. binasss.sa.crmedkoo.comnih.gov
Analysis of Cellular Stress Responses and Adaptations
The inhibition of LDHA by GNE-140 induces significant metabolic stress in cancer cells that are highly dependent on glycolysis. nih.gov This disruption of their primary energy source forces the cells to adapt. One key adaptation observed is a shift towards oxidative phosphorylation (OXPHOS) for energy production. medkoo.comnih.gov This metabolic plasticity can lead to acquired resistance to GNE-140. medkoo.comnih.gov Studies have shown that cancer cell lines that inherently utilize OXPHOS are more resistant to GNE-140. medkoo.comnih.gov This resistance, however, can be overcome by co-treatment with an OXPHOS inhibitor like phenformin. medkoo.comnih.gov The development of acquired resistance to GNE-140 is often driven by the activation of specific signaling pathways that promote this metabolic shift. medkoo.comnih.govmedkoo.com
Perturbations of Intracellular Signaling Networks
This compound influences several critical intracellular signaling networks that regulate cell growth, metabolism, and survival.
Regulation of AMPK-mTOR-S6K Signaling Axis
A significant finding in the study of resistance to GNE-140 is the activation of the AMPK-mTOR-S6K signaling pathway. medkoo.comnih.govmedkoo.com This pathway is a central regulator of cellular energy homeostasis and metabolism. researchgate.net Activation of this axis is a key mechanism behind the acquired resistance to GNE-140, as it promotes the increase in oxidative phosphorylation (OXPHOS) that allows cancer cells to survive the inhibition of glycolysis. medkoo.comnih.gov Consequently, targeting this pathway with inhibitors has been shown to prevent the emergence of resistance to LDHA inhibition. medkoo.comnih.gov This suggests that a combination therapy approach, targeting both LDHA and the AMPK-mTOR-S6K axis, could be a more effective therapeutic strategy. medkoo.comnih.gov
Effects on MAPK Pathways (p38 MAPK, ERK1/2)
GNE-140 has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 MAPK and ERK1/2. In a study on breast cancer cells, GNE-140 treatment was found to reduce the phosphorylation of p38 MAPK as well as the total expression of p38 MAPK. nih.gov However, in the same study, GNE-140 did not inhibit the EGF-induced phosphorylation of ERK1/2. nih.gov The regulation of these pathways is complex and can be cell-type dependent. nih.govaacrjournals.org For instance, the activation of ERK1/2 is often associated with cell proliferation and survival, while the role of p38 MAPK can be more varied, sometimes contributing to apoptosis or stress responses. mdpi.comnih.gov
Modulation of AKT and NF-κB Signaling
The AKT signaling pathway, another crucial regulator of cell survival and proliferation, is also affected by GNE-140. Research has shown that pretreatment with GNE-140 can inhibit the EGF-induced phosphorylation of AKT in breast cancer cells. nih.gov In contrast, the same study reported that GNE-140 did not affect the EGF-induced phosphorylation level of NF-κB. nih.gov The inhibition of AKT phosphorylation by GNE-140 suggests a potential mechanism for its anti-proliferative effects, as the AKT pathway is known to promote cell growth and suppress apoptosis. mdpi.com
Table 2: Summary of this compound's Effects on Intracellular Signaling Pathways
| Signaling Pathway | Effect of this compound | Cell Type/Context | Reference |
|---|---|---|---|
| AMPK-mTOR-S6K | Activated (in acquired resistance) | Pancreatic Cancer Cells | medkoo.comnih.govmedkoo.com |
| p38 MAPK | Reduced phosphorylation and total expression | Breast Cancer Cells | nih.gov |
| ERK1/2 | No inhibition of EGF-induced phosphorylation | Breast Cancer Cells | nih.gov |
| AKT | Inhibited EGF-induced phosphorylation | Breast Cancer Cells | nih.gov |
| NF-κB | No effect on EGF-induced phosphorylation | Breast Cancer Cells | nih.gov |
Influence on Epigenetic Modifications, e.g., Histone Lactylation
This compound is a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the conversion of pyruvate to lactate. researchgate.netnih.gov This inhibitory action has significant implications for cellular metabolism, particularly in environments with high glycolytic activity. nih.gov A key consequence of reducing intracellular lactate levels is the modulation of a recently discovered epigenetic modification known as histone lactylation.
Histone lactylation is a post-translational modification where a lactyl group, derived from lactate, is added to lysine (B10760008) residues on histone proteins. This process directly links cellular metabolic states, specifically lactate metabolism, to the regulation of gene expression. nih.gov By inhibiting LDH, GNE-140 effectively decreases the available pool of lactate, thereby influencing the extent of histone lactylation.
Research has demonstrated that the inhibition of lactate production by the LDHA inhibitor GNE-140 can lead to a reduction in histone lactylation levels. In a study investigating pathological cardiac hypertrophy, treatment with GNE-140 was shown to decrease the levels of histone lysine lactylation (HKla) and suppress the development of cardiac hypertrophy in neonatal mouse cardiomyocytes. nih.gov This finding establishes a direct link between the enzymatic inhibition by GNE-140 and a downstream epigenetic event. The reduction in histone lactylation is a critical mechanism through which GNE-140 exerts its cellular effects, connecting the inhibition of a metabolic enzyme to the epigenetic regulation of gene expression involved in disease pathology. nih.gov
The racemic mixture of GNE-140 contains both (R)-GNE-140 and (S)-GNE-140 enantiomers. researchgate.netnih.gov The (R)-enantiomer is noted to be significantly more potent in its inhibition of LDHA and LDHB. selleckchem.commedchemexpress.com
Table 1: Research Findings on GNE-140 and Histone Lactylation
| Model System | Compound | Primary Target | Observed Effect on Histone Lactylation | Associated Phenotypic Outcome | Reference |
|---|
Structural Biology and Structure Activity Relationship Sar of Gne 140 Racemic and Analogs
Identification of Pharmacophoric Elements Critical for Inhibitory Potency
The inhibitory potency of GNE-140 is attributed to several key pharmacophoric elements that facilitate its binding to the active site of LDHA. X-ray crystallography studies have revealed that GNE-140 binds to LDHA through a trisubstituted piperidine-2,4-dione scaffold. This core structure is crucial for establishing multiple hydrogen bonds with key amino acid residues within the enzyme's active site, including Arg168, His192, and Thr247. researchgate.net
Elucidation of Stereochemical Contributions to Activity
The stereochemistry of GNE-140 plays a critical role in its inhibitory potency. nih.govacademie-sciences.fr As a racemic mixture, GNE-140 is composed of equal amounts of two enantiomers: (R)-GNE-140 and (S)-GNE-140. nih.govadooq.commedchemexpress.com
Research has demonstrated a significant difference in the inhibitory activity of the two enantiomers. The (R)-enantiomer of GNE-140 is a highly potent inhibitor of LDHA, with a reported IC50 value of 3 nM. medchemexpress.commedkoo.comselleckchem.com In contrast, the (S)-enantiomer is considerably less active, with studies indicating that the (R)-enantiomer is 18-fold more potent. medchemexpress.comselleckchem.comchemsrc.com This pronounced stereochemical preference highlights the specific three-dimensional arrangement required for optimal interaction with the LDHA active site.
Table 1: Comparative Inhibitory Potency of GNE-140 Enantiomers against LDHA
| Enantiomer | LDHA IC50 |
| (R)-GNE-140 | 3 nM medchemexpress.commedkoo.comselleckchem.com |
| (S)-GNE-140 | ~54 nM (18-fold less potent than (R)-enantiomer) medchemexpress.comselleckchem.comchemsrc.com |
Note: The IC50 value for the (S)-enantiomer is estimated based on the reported 18-fold lower potency compared to the (R)-enantiomer.
Rational Design and Synthesis of GNE-140 Racemic Analogs
The detailed understanding of the SAR of GNE-140 has guided the rational design and synthesis of numerous analogs aimed at improving potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netacs.orgnih.gov
A primary strategy in designing GNE-140 analogs has been the simplification of its complex chemical structure. researchgate.net The intricate chiral dihydropyridone-based structure of GNE-140 presents synthetic challenges. researchgate.net Researchers have explored replacing the dihydropyridone core with simpler scaffolds like pyrimidone, pyranone, or pyridone, with the goal of maintaining the crucial hydrogen bonding interactions with the LDHA active site. researchgate.net Molecular modeling has been instrumental in predicting which simpler cores could likely retain significant inhibitory activity. researchgate.net
Another design approach involves modifying the substituents on the core scaffold. tandfonline.commdpi.comnih.govresearchgate.net This includes exploring different aromatic and heterocyclic groups to probe for more favorable interactions within the enzyme's binding pocket.
Systematic structural modifications have provided valuable insights into the SAR of GNE-140 analogs.
Core Modifications: Studies have shown that replacing the dihydropyridone core of GNE-140 with simpler structures can yield active compounds. For instance, pyridone-bearing analogs have demonstrated significant and selective inhibition of LDHA over the related isoform LDHB. researchgate.net In contrast, pyrimidone-based cores showed a weaker contribution to hLDHA inhibition. researchgate.net
Substituent Modifications: The nature of the substituents on the core ring system has a profound impact on activity.
Aromatic Substituents: The introduction of various aromatic substituents has been explored. tandfonline.comacs.org For example, in some analog series, the presence of electron-rich aromatic rings was found to significantly increase cytotoxicity. tandfonline.com
Thienyl and Phenyl Groups: The thienyl and phenyl groups attached to the chiral center are critical for activity. Modifications to these groups can significantly alter the inhibitory potency.
Table 2: Inhibitory Activity of Selected GNE-140 Analogs with Modified Cores
| Compound ID | Core Structure | hLDHA IC50 | hLDHB IC50 | Reference |
| GNE-140 | Dihydropyridone | 3 nM | 5 nM | researchgate.netmedkoo.comselleckchem.com |
| Analog 1c | Pyridone | 19.5 ± 2.9 µM | 117.6 ± 13.2 µM | researchgate.net |
This systematic exploration of structural modifications continues to refine the understanding of the SAR of this important class of inhibitors, paving the way for the development of new and improved therapeutic agents.
Characterization of Protein-Ligand Interactions
The inhibitory activity of GNE-140 is rooted in its direct interaction with the target enzyme, lactate (B86563) dehydrogenase A (LDHA). Understanding the precise nature of this binding is crucial for elucidating its mechanism of action and for the rational design of future analogs. This has been achieved through a combination of high-resolution structural studies and computational analysis.
X-ray Crystallographic Studies of Compound-Enzyme Complexes
X-ray crystallography has provided definitive, high-resolution insights into the binding mode of GNE-140 within the active site of human lactate dehydrogenase A (LDHA). nih.govwikipedia.org The crystal structure of the LDHA enzyme in complex with the inhibitor reveals that GNE-140 binds in the substrate-binding pocket, effectively blocking the conversion of pyruvate (B1213749) to lactate. nih.gov
The structure, identified in the Protein Data Bank (PDB) under the accession code 4ZVV, shows the inhibitor adopting a specific conformation to maximize its interactions with the enzyme and the cofactor NADH. nih.govrcsb.org The GNE-140 molecule is a racemic mixture, but crystallographic evidence shows a clear preference for the (R)-enantiomer, which exhibits an 18-fold higher potency than the (S)-enantiomer. medchemexpress.comselleckchem.com This stereospecific binding is a key feature of its interaction.
Detailed analysis of the complex reveals critical points of contact. The 3-(2-chlorophenyl)sulfanyl group of GNE-140 establishes a significant interaction with the nicotinamide (B372718) ring of the essential cofactor NADH. Concurrently, the morpholinophenyl moiety of the inhibitor plays a crucial role in stabilizing a dynamic loop of the protein, specifically residues 98–110. Further interactions, including hydrogen bonds and hydrophobic contacts, are formed between the compound's thiophene (B33073) and chlorophenyl groups and amino acid residues such as Tyr238 and Arg168 within the LDHA active site.
| Parameter | Value | Source |
| PDB ID | 4ZVV | rcsb.org |
| Method | X-Ray Diffraction | rcsb.org |
| Resolution | 2.20 Å | rcsb.org |
| Enzyme | Lactate dehydrogenase A (Human) | rcsb.org |
| Ligand | GNE-140 | rcsb.org |
| R-Value Work | 0.232 | rcsb.org |
| R-Value Free | 0.259 | rcsb.org |
Molecular Modeling and Docking Simulations of Binding Modes
Molecular modeling and docking simulations are computational techniques used to predict and analyze the binding of a ligand to a protein. For GNE-140, these models are built upon the foundational data provided by X-ray crystallography. The crystallographic structure of the GNE-140-LDHA complex serves as a primary reference for understanding the inhibitor's binding mode. nih.gov
Computational analyses confirm the binding pose observed in the crystal structure, where GNE-140 situates itself within the active site of LDHA. nih.gov The simulations highlight the inhibitor's planar conformation within the active site. The model underscores the importance of the trisubstituted piperidine-2,4-dione scaffold in positioning the key interacting moieties.
Docking studies can be used to rationalize the observed structure-activity relationships, such as the superior potency of the (R)-enantiomer over the (S)-enantiomer. By modeling both enantiomers in the active site, simulations can calculate the binding energies and conformational strains, often revealing that the (R)-enantiomer achieves a more favorable and stable set of interactions with the surrounding amino acid residues and the NADH cofactor, consistent with experimental findings. medchemexpress.com These models are instrumental in guiding the synthesis of new analogs by predicting how structural modifications might enhance or diminish binding affinity.
| Feature | Description | Source |
| Target Enzyme | Lactate Dehydrogenase A (LDHA) | |
| Binding Site | Active Site / Substrate-Binding Pocket | |
| Key Interacting Groups | 3-(2-chlorophenyl)sulfanyl, morpholinophenyl, thiophene | |
| Interacting Enzyme Residues | Dynamic loop (98-110), Tyr238, Arg168 | |
| Cofactor Interaction | Nicotinamide ring of NADH | |
| Stereospecificity | (R)-enantiomer shows ~10-18 fold higher affinity | medchemexpress.com |
Preclinical Pharmacological Research of Gne 140 Racemic in Animal Models
In Vivo Investigations of Metabolic Reprogramming
Research into GNE-140 racemic has underscored its ability to induce significant metabolic shifts in preclinical models. By targeting LDHA, a critical enzyme in anaerobic glycolysis, GNE-140 disrupts the conversion of pyruvate (B1213749) to lactate (B86563), a hallmark of the Warburg effect observed in many cancer cells. jci.orgbinasss.sa.cr This inhibition forces a metabolic pivot from glycolysis towards oxidative phosphorylation (OXPHOS). elifesciences.org
Assessment of Metabolic Shifts in Organ-Specific Preclinical Models
In vivo studies using various animal models have demonstrated the organ-specific metabolic consequences of LDHA inhibition by GNE-140. In preclinical models of melanoma and colon cancer, systemic administration of GNE-140 led to a notable decrease in glucose uptake and LDHA expression within tumor cells. jci.org This alteration in tumor metabolism was accompanied by an increase in glucose availability within the tumor microenvironment, which in turn enhanced the glucose uptake by tumor-infiltrating T cells. jci.org
In a mouse model of MRSA infection, the LDHA-specific inhibitor GNE-140 was shown to block the methylsulfonylmethane (MSM)-induced expression of Arginase-1 (Arg1) in peritoneal macrophages. patsnap.com This suggests that GNE-140 can modulate the metabolic pathways that influence macrophage polarization, a key process in the immune response. patsnap.com
Evaluation of this compound's Influence on Bioenergetic Status
Studies in HeLa-LDHBKO cells further elucidated the impact on bioenergetics, showing that GNE-140 significantly inhibited both glycolysis and mitochondrial respiration under normoxic conditions. elifesciences.org Under hypoxic conditions, the inhibitory effect on glycolysis was even more pronounced, leading to a significant reduction in ATP concentrations. elifesciences.org This highlights the critical role of LDHA in maintaining energy homeostasis, particularly in low-oxygen environments.
Studies on Mechanisms of Action and Biological Efficacy in Disease Models
The therapeutic potential of this compound has been explored in both oncological and non-oncological disease models, providing insights into its mechanisms of action and biological efficacy.
Effects in Xenograft Models for Pathway Validation
Xenograft models have been instrumental in validating the therapeutic hypothesis of targeting LDHA. In a MIA PaCa-2 human pancreatic cancer xenograft model, however, GNE-140 did not demonstrate antitumor activity, even at high doses. nih.gov This outcome points to the complexity of translating in vitro potency to in vivo efficacy, potentially due to factors like poor bioavailability or rapid clearance.
Conversely, in B16 melanoma and colon cancer models, GNE-140 treatment delayed tumor growth. jci.org This antitumor effect was found to be dependent on both the expression of LDHA in the tumor and the presence of an adaptive immune system. jci.org These findings suggest that the efficacy of GNE-140 in certain cancers may be linked to its ability to modulate the host immune response in addition to its direct effects on tumor metabolism.
| Cell Line | Animal Model | Outcome of GNE-140 Treatment | Reference |
| MIA PaCa-2 (Pancreatic) | Xenograft | No significant antitumor activity | nih.gov |
| B16 (Melanoma) | Syngeneic | Delayed tumor growth, dependent on adaptive immunity | jci.org |
| Colon Cancer Model | Syngeneic | Delayed tumor growth | jci.org |
Modulation of Biological Processes in Non-Oncological Animal Models (e.g., Sepsis)
The application of GNE-140 has been explored beyond oncology. In a mouse model of sepsis induced by MRSA infection, GNE-140 was used to investigate the role of glycolysis in the immune response. patsnap.com The study found that GNE-140 blocked the MSM-induced expression of Arg1, a marker for M2 macrophage polarization. patsnap.com This indicates that LDHA inhibition can influence the metabolic programming of immune cells and potentially modulate the inflammatory response in conditions like sepsis. patsnap.com
Investigation of Innate Resistance Mechanisms to LDHA Inhibition
A significant challenge in the development of LDHA inhibitors is the emergence of resistance. Preclinical studies have identified mechanisms of both innate and acquired resistance to GNE-140. Pancreatic cancer cell lines that predominantly rely on OXPHOS for their energy needs were found to be inherently resistant to GNE-140. patsnap.commedkoo.com However, this resistance could be overcome by combining GNE-140 with an OXPHOS inhibitor like phenformin (B89758). patsnap.commedkoo.com
Acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS. patsnap.commedkoo.com This suggests that tumor cells can adapt to LDHA inhibition by upregulating alternative metabolic pathways. patsnap.com These findings highlight the importance of exploring combination therapies to counteract metabolic plasticity and prevent the development of resistance. patsnap.commedkoo.com
Analysis of Acquired Resistance Pathways to LDHA Inhibition (e.g., LDHB Upregulation)
In preclinical studies, a primary mechanism of acquired resistance to Lactate Dehydrogenase A (LDHA) inhibition by compounds like GNE-140 has been identified as the upregulation of the LDHB isoform. biorxiv.org Cancer cells can develop resistance to GNE-140 by increasing the expression of LDHB, which can compensate for the inhibition of LDHA and maintain the conversion of pyruvate to lactate. Studies using cancer cell lines demonstrated that cells engineered to overexpress LDHB exhibited resistance to both (R)-GNE-140, the more potent enantiomer of the racemic mixture, and another chemically distinct LDH inhibitor, NCGC00420737. biorxiv.org This finding suggests that LDHB upregulation is a pan-LDH inhibitor resistance mechanism, not specific to a single chemical scaffold. biorxiv.org
Another identified pathway for acquired resistance involves metabolic plasticity, specifically a shift towards oxidative phosphorylation (OXPHOS). medkoo.comresearchgate.net In studies with human pancreatic cancer cells, acquired resistance to GNE-140 was shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway. medkoo.comresearchgate.net This activation led to an increase in OXPHOS, allowing cancer cells to bypass their reliance on glycolysis for energy production. medkoo.comresearchgate.net Consequently, pancreatic cell lines that inherently utilize OXPHOS were found to be resistant to GNE-140. medkoo.com This resistance could be reversed by co-treatment with an OXPHOS inhibitor like phenformin, which re-sensitized the cells to GNE-140. medkoo.comresearchgate.net
These findings highlight two distinct mechanisms of resistance to LDHA inhibition observed in preclinical models.
Table 1: Observed Resistance Mechanisms to GNE-140 in Preclinical Models
| Resistance Pathway | Description | Observed In | References |
|---|---|---|---|
| LDHB Upregulation | Increased expression of the LDHB enzyme isoform compensates for LDHA inhibition, maintaining lactate production. | NCI-237UTSW and TPC-1 cells | biorxiv.org |
| Metabolic Reprogramming (Increased OXPHOS) | Activation of the AMPK-mTOR-S6K signaling pathway leads to a metabolic shift towards oxidative phosphorylation, reducing dependence on glycolysis. | MIA PaCa-2 human pancreatic cancer cells | medkoo.comresearchgate.net |
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies
Preclinical studies in animal models have been conducted to characterize the pharmacokinetic profile of GNE-140's active enantiomer, (R)-GNE-140, and to confirm its engagement with the intended target, lactate dehydrogenase (LDH). In mice, (R)-GNE-140 demonstrated high bioavailability. medchemexpress.com Pharmacokinetic data from these studies showed that increasing oral doses of (R)-GNE-140 resulted in greater systemic exposure. medchemexpress.com
Target engagement, the confirmation that the drug interacts with its intended biological target in a living system, has been a key aspect of in vivo studies. plos.org The anti-cancer activity of LDH inhibitors in xenograft models of complex I-mutant Hürthle cell carcinoma (HTC) was demonstrated to be a result of on-target LDH inhibition. biorxiv.org Furthermore, studies have shown that GNE-140 treatment effectively inhibits the development of B16 melanoma in mice, providing in vivo evidence of its pharmacodynamic effect following systemic exposure. researchgate.net The evaluation of systemic exposure metrics, such as the area under the curve (AUC) and maximum concentration (Cmax), is crucial for understanding the dose-exposure relationship and supporting dose selection for further studies. altasciences.com
Table 2: Summary of Preclinical PK/PD Findings for GNE-140
| Parameter | Finding | Model System | References |
|---|---|---|---|
| Bioavailability | (R)-GNE-140 exhibits high bioavailability. | Mice | medchemexpress.com |
| Systemic Exposure | Higher oral doses (ranging from 50 to 200 mg/kg) of (R)-GNE-140 lead to greater exposure. | Mice | medchemexpress.com |
| Target Engagement | Antitumor activity in xenograft models is confirmed to be through on-target LDH inhibition. | Hürthle cell carcinoma (HTC) xenograft models | biorxiv.org |
| In Vivo Efficacy | GNE-140 inhibits the development of B16 melanoma. | Mice | researchgate.net |
A clear relationship between GNE-140 exposure and biological response has been established in various preclinical systems. The biological response is directly linked to the inhibition of LDH, which leads to a reduction in glycolysis and subsequent effects on cancer cell proliferation and metabolism. In vitro, GNE-140 treatment at a concentration of 10 µM resulted in a 60% reduction in glycolysis in HeLa-LDHBKO cells. In the glycolytic pancreatic cancer cell line MiaPaca-2, a 10 µM concentration of GNE-140 led to growth arrest. researchgate.netnih.gov
In MIA PaCa-2 cells, LDHA inhibition by GNE-140 rapidly impacted global metabolism, although significant cell death was observed only after 48 hours of continuous exposure, indicating a time-dependent aspect to the biological response. medkoo.comresearchgate.net The relationship between exposure and response is also dependent on the metabolic profile of the cancer cells. researchgate.net Cell lines that are highly dependent on glycolysis are sensitive to GNE-140, while those that primarily use oxidative phosphorylation are inherently resistant, demonstrating that the biological response is context-dependent. medkoo.comresearchgate.net This exposure-response relationship, where drug concentration is correlated with a pharmacodynamic effect, is a fundamental concept in pharmacology. nih.govfda.gov
Table 3: Exposure-Response Relationships for GNE-140 in Preclinical Cell Models
| Cell Line | Exposure (Concentration) | Biological Response | References |
|---|---|---|---|
| HeLa-LDHBKO | 10 µM | 60% reduction in glycolysis | |
| MiaPaca-2 (pancreatic) | 10 µM | Growth arrest, rapid effect on global metabolism | researchgate.netnih.gov |
| MDA-MB-231 (breast) | 30-120 µM | Inhibited glucose use, lactic acid production, and growth arrest | nih.gov |
| Human colon adenocarcinoma & murine melanoma | 10 µM | Suppressed glycolysis | researchgate.netnih.gov |
Advanced Research Methodologies and Computational Approaches
In Vitro and Cell-Based Assay Development
The initial characterization and validation of GNE-140 racemic have heavily relied on robust in vitro and cell-based assays. These platforms allow for controlled, high-throughput analysis of the compound's biochemical activity and its effects on cellular phenotypes.
High-Throughput Screening Methodologies for LDH Inhibitors
The discovery of GNE-140 was the result of a comprehensive high-throughput screening (HTS) campaign that assessed a library of approximately two million small molecules for their ability to inhibit lactate (B86563) dehydrogenase A (LDHA). nih.gov Such large-scale screenings are fundamental in modern drug discovery, enabling the rapid identification of lead compounds from vast chemical libraries. The screening cascade for LDH inhibitors typically involves a primary biochemical assay to measure the enzymatic activity of LDH. researchgate.net This is often followed by secondary assays to confirm hits, determine potency (IC50 values), and assess selectivity against related enzymes. researchgate.net
In the case of LDH inhibitor screening, assays are commonly designed to monitor the consumption of the NADH cofactor, which can be measured by fluorescence or luminescence-based methods like the NAD(P)H-Glo assay. nih.gov For the identification of GNE-140, its ability to inhibit LDHA, as well as other LDH isoforms (LDHB and LDHC), was confirmed, revealing it to be a pan-LDH inhibitor with nanomolar potency. nih.gov
Advanced Cellular Models for Metabolic Phenotyping
To understand the functional consequences of LDH inhibition by this compound, researchers have utilized a variety of advanced cellular models. These models are essential for phenotyping the metabolic and proliferative responses of cells to the compound.
Two-dimensional (2D) monolayer cell cultures have been extensively used to study GNE-140's effects across a panel of cancer cell lines. For instance, its impact on lactate production, glucose consumption, and cell proliferation has been evaluated in human pancreatic cancer cells (MIA PaCa-2), melanoma cells (B16F10), and triple-negative breast cancer cells (MDA-MB-231). nih.gov In MDA-MB-231 cells, GNE-140 was shown to inhibit glucose utilization and lactate production, leading to growth arrest. nih.gov Studies on HeLa cells engineered to lack LDHB (HeLa-LDHBKO) have helped to dissect the specific role of LDHA inhibition by GNE-140, demonstrating a resulting increase in the free NADH/NAD+ ratio. elifesciences.org
Three-dimensional (3D) spheroid models, which more closely mimic the in vivo tumor microenvironment, have also been employed. nih.govresearchgate.net In MDA-MB-231 3D spheroids, GNE-140 demonstrated a cytostatic effect, preventing the growth of the spheroids over a two-week period. nih.gov This was observed without inducing significant cell death, highlighting a potential role in halting tumor progression rather than causing immediate regression. nih.gov The use of these models is critical as they incorporate cell-cell and cell-matrix interactions and diffusion dynamics that are absent in 2D cultures. researchgate.netfrontiersin.org
The following table summarizes the effects of GNE-140 in various cell-based models.
| Cell Line/Model | Cancer Type | Key Findings with GNE-140 | Reference(s) |
| MIA PaCa-2 | Pancreatic Cancer | Reduced lactate production; growth arrest in glycolytic cells. | nih.govmedkoo.com |
| B16F10 | Melanoma | Inhibition of lactate production. | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of glucose use and lactate production; G0/G1 cell cycle arrest in 3D spheroids. | nih.gov |
| HeLa-LDHBKO | Cervical Cancer | Increased NADH/NAD+ ratio, confirming on-target effect on LDHA. | elifesciences.org |
| Chondrosarcoma (IDH1 mutant) | Bone Cancer | Exhibited inhibitory effect with an IC50 of 0.8 μM. | selleckchem.com |
| GL261, CT2A (intracranial) | Glioma | Inhibited LDH activity; unexpectedly increased aggressiveness in GL261 model. | mdpi.com |
In Vivo Animal Model Development for Mechanistic Research
To translate in vitro findings and understand the systemic effects of GNE-140, various in vivo animal models have been developed. These models are indispensable for studying the compound's impact on tumor growth within a complex biological system.
Establishment of Genetically Engineered Animal Models
Genetically engineered models have been instrumental in validating the mechanism of action of GNE-140 and exploring the concept of metabolic plasticity as a resistance mechanism. For example, studies have utilized cancer cell lines with genetic knockouts of LDHA and/or LDHB created using CRISPR/Cas9 technology. frontiersin.orgnih.gov
When these knockout cells were implanted into mice, they provided a genetic benchmark to compare against the pharmacological inhibition by GNE-140. nih.gov Research showed that while single knockouts of LDHA or LDHB did not completely abolish lactate secretion, the double knockout (LDHA/B-DKO) did. nih.gov Interestingly, treating wild-type cells with GNE-140 was found to phenocopy the metabolic shift to oxidative phosphorylation (OXPHOS) observed in the LDHA/B-DKO cells. nih.gov This demonstrates that the effects of GNE-140 are on-target and that cancer cells can adapt to LDH inhibition by rerouting their metabolism. frontiersin.orgnih.gov These models have been crucial in demonstrating that targeting both LDHA and LDHB is necessary to shut down the Warburg effect. nih.gov
Development of Orthotopic and Metastatic Preclinical Models
Orthotopic tumor models, where cancer cells are implanted into the corresponding organ of origin in an animal, provide a more clinically relevant microenvironment to test therapeutic agents compared to subcutaneous models. criver.comresearchgate.net Research on GNE-140 has utilized such models to assess its in vivo efficacy.
For example, intracranial glioma models using GL261 and CT2A cell lines have been used to study the effects of GNE-R-140 (the R-enantiomer) on tumor growth in the brain. mdpi.com In these orthotopic models, the compound's effect on tumor metabolism and animal survival was evaluated. mdpi.com Similarly, the MIA PaCa-2 human pancreatic cancer cell line has been used in xenograft models, which, when implanted in the pancreas, constitute an orthotopic model. medkoo.comcriver.com These models are critical for assessing how the tumor's interaction with its native microenvironment influences its response to LDH inhibition. ucl.ac.uk While GNE-140 showed potent activity in vitro, its efficacy in some in vivo models was limited, which has been attributed to factors like rapid clearance. frontiersin.org The use of orthotopic and metastatic models remains essential to understand the full therapeutic potential and challenges of LDH inhibitors like GNE-140. ucl.ac.ukresearchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have provided atomic-level insights into how GNE-140 interacts with its target, LDHA. These in silico approaches are vital for understanding the structural basis of inhibition and for guiding the design of next-generation inhibitors.
X-ray crystallography has been pivotal in this area. The crystal structure of human LDHA in complex with GNE-140 and the cofactor NADH has been solved and is available in the Protein Data Bank (PDB) under the accession code 4ZVV. acs.orgebi.ac.uk This structural data reveals that GNE-140 binds to the active site of LDHA through a trisubstituted piperidine-2,4-dione scaffold. The compound binds cooperatively with NADH, occupying the substrate-binding pocket. nih.govacs.org
Molecular docking studies, using software such as the Molecular Operating Environment (MOE), have been employed to further analyze the binding interactions of GNE-140 and its analogues with the LDHA active site. researchgate.netresearchgate.net These computational models help to visualize the key amino acid residues involved in the interaction and to predict the binding affinities of newly designed compounds. researchgate.net For instance, docking studies based on the 4ZVV structure have been used as a reference to compare the binding modes of other potential LDH inhibitors. researchgate.netresearchgate.net This synergy between experimental structural biology and computational modeling is crucial for the rational design and optimization of potent and selective enzyme inhibitors.
Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of biological macromolecules, such as the interaction between an enzyme and an inhibitor. While specific MD simulation studies focusing exclusively on the racemic mixture of GNE-140 are not extensively detailed in the public domain, the methodology has been applied to understand the binding stability of other inhibitors targeting human LDHA.
These simulations are crucial for understanding how inhibitors like GNE-140 and its analogues interact with key residues in the LDHA active site, providing a dynamic picture that complements the static information obtained from X-ray crystallography. researchgate.net For GNE-140, which has a known co-crystal structure with hLDHA (PDB: 4ZVV), MD simulations would be invaluable in elucidating the dynamic differences in binding between the more potent (R)-enantiomer and the less active (S)-enantiomer. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Quantum mechanics/molecular mechanics (QM/MM) methods are employed to study chemical reactions in biological systems with high accuracy. These hybrid methods treat a small, electronically significant part of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are described by the less computationally expensive molecular mechanics force field.
By applying QM/MM approaches to the GNE-140-hLDHA complex, researchers could precisely calculate binding energies, elucidate the electronic nature of the interactions between the inhibitor and the active site residues, and understand the subtle differences in interaction energies between the (R) and (S) enantiomers that lead to the observed 18-fold difference in potency.
Enzyme Kinetic Modeling for Racemic Substrates and Inhibitors
Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of inhibitors. For GNE-140, which is a racemic mixture, understanding the kinetics of inhibition by both enantiomers is crucial. The (R)-enantiomer of GNE-140 is a potent inhibitor of both LDHA and LDHB, with IC50 values of 3 nM and 5 nM, respectively, making it 18 times more potent than the (S)-enantiomer. medchemexpress.com
Recent research has delved into the kinetic and thermodynamic effects of GNE-140 on cancer cells. In one study, the inhibition constant (Ki) of GNE-140 for LDHA in HeLa-LDHBKO cell lysate was determined to be 0.88 µM, while the Ki for LDHB in HeLa-LDHAKO cell lysate was 9.58 µM, demonstrating a much greater inhibitory potency towards LDHA. elifesciences.org In contrast, in 4T1 cells, the Ki values for LDHA and LDHB were more comparable at 3.37 µM and 3.51 µM, respectively. elifesciences.org
| Parameter | Value | Cell Line/Condition |
| LDHA IC50 ((R)-enantiomer) | 3 nM | Enzymatic Assay |
| LDHB IC50 ((R)-enantiomer) | 5 nM | Enzymatic Assay |
| Ki for LDHA | 0.88 µM | HeLa-LDHBKO cell lysate |
| Ki for LDHB | 9.58 µM | HeLa-LDHAKO cell lysate |
| Ki for LDHA | 3.37 µM | 4T1 cells |
| Ki for LDHB | 3.51 µM | 4T1 cells |
In Silico Screening and Structure-Based Drug Design Principles
The discovery and optimization of GNE-140 and its analogues have been heavily reliant on in silico screening and structure-based drug design principles. The availability of the co-crystal structure of GNE-140 bound to hLDHA (PDB: 4ZVV) has been instrumental in this regard. researchgate.net
This crystal structure reveals key interactions between GNE-140 and the active site of LDHA. For example, the dihydropyridone core of GNE-140 forms multiple hydrogen bonds with the amino acid residues Arg168, His192, and Thr247. researchgate.net This detailed structural information allows for the rational design of new inhibitors. Researchers have used GNE-140 as a lead compound to design and synthesize simpler analogues with cores such as pyrimidone, pyranone, or pyridone, with the aim of maintaining the crucial interactions while improving properties like synthetic accessibility and pharmacokinetic profiles. researchgate.net
Virtual screening campaigns often employ a hierarchical approach. This can start with 2D fingerprint similarity searches to identify compounds with similar structural features to known inhibitors like GNE-140 from large chemical libraries. acs.org This is followed by more computationally intensive methods like pharmacophore modeling and molecular docking to predict the binding poses and affinities of the selected compounds. acs.org For instance, a virtual screening workflow that combined these methods successfully identified novel LDHA inhibitors with IC50 values in the low micromolar to nanomolar range. acs.org These in silico approaches significantly accelerate the discovery of new and potent LDHA inhibitors by prioritizing compounds for experimental testing.
Synthetic Chemistry and Stereochemical Considerations for Gne 140 Racemic
Synthetic Routes and Methodologies for GNE-140 Racemic
The construction of the this compound scaffold involves multi-step sequences starting from commercially available materials. google.com The core of the molecule is a highly substituted piperidine-2,4-dione ring, and its synthesis is a key focus. researchgate.netnih.gov
Chemical Transformations and Reaction Pathways
While the precise, step-by-step industrial synthesis of this compound is proprietary, the academic literature on the synthesis of substituted piperidine-2,4-diones suggests several plausible pathways. These methods are designed to construct the heterocyclic core and introduce the required substituents. researchgate.netnih.govlnu.edu.cn
One potential strategy involves a domino reaction, which allows for the formation of multiple chemical bonds in a single pot, increasing efficiency. For instance, a domino reaction of arylaldehydes and specifically functionalized β-ketoamides can yield structurally complex piperidine-2,4-diones with high regio- and diastereoselectivity. lnu.edu.cn This approach could theoretically be adapted to construct the GNE-140 core by carefully selecting the appropriate aldehyde and ketoamide precursors.
Another established method for synthesizing piperidine-2,4-dione rings is the Dieckmann cyclization. medkoo.comresearchgate.net This intramolecular condensation of a diester in the presence of a base is a powerful tool for forming five- and six-membered rings. A flexible route using this method can create piperidine-2,4-diones with various substitution patterns. medkoo.com
A likely general pathway for GNE-140 would involve:
Synthesis of a key acyclic precursor: This precursor would contain the necessary carbon and nitrogen backbone with the aryl and heteroaryl groups that will ultimately be positioned at the C6 of the piperidine (B6355638) ring.
Cyclization: An intramolecular reaction, such as a Dieckmann cyclization or a related condensation, would form the piperidine-2,4-dione ring.
Functionalization: Subsequent steps would involve the introduction of the (2-chlorophenyl)thio group at the C3 position. This could be achieved through the reaction of an enolate intermediate with a suitable sulfur electrophile.
Stereocenter Formation and Control in Racemic Synthesis
The key stereochemical feature of GNE-140 is the quaternary stereocenter at the C6 position of the piperidine-2,4-dione ring. This carbon is substituted with both a morpholinophenyl group and a thienyl group.
In a racemic synthesis, the formation of this stereocenter occurs without chiral control. This is typically achieved through a key bond-forming reaction where a nucleophile attacks a prochiral electrophile (or vice-versa), with an equal probability of attack from either face. For the GNE-140 scaffold, this could involve the addition of an organometallic reagent (e.g., a thienyl Grignard or organolithium) to a ketone precursor that already contains the morpholinophenyl group, or a similar strategy. The absence of any chiral influence (like a chiral catalyst or auxiliary) during this step results in the formation of both the (R) and (S) enantiomers in a 1:1 ratio, yielding the racemic mixture. usm.edu
Strategies for Enantiomeric Resolution and Separation
Since the (R)-enantiomer of GNE-140 is substantially more potent than the (S)-enantiomer, their separation is a critical process. medchemexpress.com Enantiomeric resolution involves separating a racemic mixture into its individual enantiomers. This can be accomplished using several techniques. wikipedia.orggoogle.com
Chromatographic Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)
Chromatographic methods are powerful tools for the separation of enantiomers on both analytical and preparative scales. fagg.beresearchgate.netresearchgate.net These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. acs.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective and versatile. fagg.beresearchgate.net The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a polar organic or reversed-phase system, is crucial for achieving optimal separation. acs.org
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. fagg.beuva.esnih.govchromatographyonline.com Polysaccharide-based CSPs are also commonly used in SFC. fagg.be A recent study on a structurally related LDHA inhibitor demonstrated successful preparative chiral separation using SFC with a Daicel WHELK-O1 column. nih.gov This indicates that a similar approach would likely be effective for resolving this compound.
A typical screening process for developing a chiral separation method for GNE-140 would involve testing a variety of CSPs with different mobile phases in both HPLC and SFC modes to find the system that provides the best resolution.
Table 1: Comparison of Chiral Chromatographic Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
|---|---|---|
| Mobile Phase | Liquid (e.g., hexane/alcohol, acetonitrile, water) | Supercritical CO2 with an organic co-solvent (modifier) |
| Advantages | Well-established, wide variety of columns and conditions. | Faster separations, lower organic solvent consumption, easier solvent removal for preparative scale. |
| Common CSPs | Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based. | Polysaccharide-based (cellulose, amylose) are most common. |
| Typical Application | Analytical and preparative scale separations. | Particularly strong for preparative scale due to speed and ease of product isolation. |
Enzymatic Kinetic Resolution (EKR) Methodologies
Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. wikipedia.org This technique utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose due to their broad substrate tolerance and high enantioselectivity. researchgate.net
For a compound like GNE-140, which contains a hydroxylactam moiety, a potential EKR strategy would involve the lipase-catalyzed acylation of the hydroxyl group. The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other.
A representative EKR process for a hydroxylactam could involve:
Reaction: The racemic hydroxylactam is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B, CALB).
Separation: After the reaction proceeds to approximately 50% conversion, the mixture contains the acylated enantiomer and the unreacted enantiomeric alcohol. These two compounds have different chemical properties and can be easily separated by standard chromatographic techniques (like flash chromatography).
Hydrolysis: The acylated enantiomer can then be hydrolyzed to retrieve the pure enantiomeric alcohol, if desired.
This method has been successfully applied to resolve hydroxylactams that are structurally similar to the core of GNE-140, achieving excellent yields and high enantiomeric excess. researchgate.netrsc.org
Diastereomeric Salt Formation and Crystallization
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a critical step in the development of many chiral drugs. wikipedia.org For a compound like GNE-140, which is a racemate, separating the more active (R)-enantiomer from the less active (S)-enantiomer is essential for optimizing its therapeutic potential. researchgate.netrsc.org One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts followed by crystallization. wikipedia.orglibretexts.orgpharmtech.com
Theoretical Resolution Process:
Selection of Resolving Agent : GNE-140 possesses a dihydropyridone core and a morpholinyl group, offering potential sites for salt formation. researchgate.net A chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, could be used to react with the basic nitrogen of the morpholine (B109124) ring. libretexts.orglibretexts.org These resolving agents are readily available and have been successfully used to resolve racemic bases. libretexts.org The choice of the specific agent would depend on its ability to form crystalline salts with GNE-140 and the difference in solubility between the two resulting diastereomers. wikipedia.org
Formation of Diastereomeric Salts : The process would involve reacting the GNE-140 racemate with a single enantiomer of the chosen chiral acid in a suitable solvent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers (e.g., [(R)-GNE-140][(R,R)-tartrate] and [(S)-GNE-140][(R,R)-tartrate]). researchgate.net Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation. researchgate.net
Fractional Crystallization : The key to separation lies in the differential solubility of the diastereomeric salts. wikipedia.org By carefully selecting the solvent (e.g., ethanol, ethyl acetate, or a mixture) and controlling conditions such as temperature and concentration, the less soluble diastereomer can be induced to crystallize selectively from the solution. chiralpedia.com This process, known as fractional crystallization, might require several iterations to achieve a high level of diastereomeric purity. libretexts.org The purity of the crystallized salt would be monitored at each stage using techniques like chiral High-Performance Liquid Chromatography (HPLC). chiralpedia.com
Liberation of the Pure Enantiomer : Once one of the diastereomeric salts has been isolated in pure form, the desired GNE-140 enantiomer is recovered by treating the salt with a mild base (e.g., sodium bicarbonate solution). libretexts.org This neutralizes the chiral acid, breaking the salt and allowing the now-pure enantiomer of GNE-140 to be extracted into an organic solvent. wikipedia.org
This theoretical method provides a viable and established pathway for the large-scale separation of GNE-140 enantiomers, which is crucial for obtaining the therapeutically more active (R)-GNE-140.
Synthesis and Characterization of Novel this compound Derivatives for SAR Exploration
The complex structure and high molecular weight of GNE-140 can present challenges for its pharmacokinetic properties and hinder further structure-activity relationship (SAR) exploration. researchgate.net To address this, research has been undertaken to design and synthesize simpler analogues of GNE-140 that retain significant inhibitory activity against human lactate (B86563) dehydrogenase A (hLDHA). researchgate.netresearchgate.net
One such study focused on replacing the complex chiral dihydropyridone core of GNE-140 with simpler pyrimidone, pyranone, or pyridone cores. researchgate.net Molecular modeling suggested that these simpler scaffolds could maintain the critical multi-hydrogen-bond interactions with key amino acid residues (Arg168, His192, and Thr247) in the active site of hLDHA. researchgate.netresearchgate.net
A series of 19 novel analogues were synthesized. researchgate.net The general synthetic strategies involved multi-step sequences starting from readily available materials. For instance, pyrimidinone-core analogues were obtained via a two-step process. researchgate.net Other analogues with pyranone and pyridone cores were synthesized through coupling reactions of diphenyldisulfane with the respective pyranone or pyridone intermediates. researchgate.net
The biological evaluation of these synthesized derivatives provided valuable SAR insights. researchgate.net The findings from this research are summarized in the table below.
Table 1: Biological Activity of GNE-140 Analogs
| Compound | Core Structure | R1 | R2 | hLDHA IC50 (µM) | hLDHB IC50 (µM) |
|---|---|---|---|---|---|
| 1a | Pyrimidone | H | H | >200 | >200 |
| 2a | Pyrimidone | CH3 | H | >200 | >200 |
| 3a | Pyrimidone | H | Cl | 114.5 ± 12.5 | >200 |
| 1b | Pyranone | H | H | 25.6 ± 3.1 | 125.4 ± 15.3 |
| 2b | Pyranone | CH3 | H | >200 | >200 |
| 3b | Pyranone | H | Cl | 20.1 ± 2.5 | 130.8 ± 16.2 |
| 1c | Pyridone | H | H | 19.5 ± 2.9 | 117.6 ± 13.2 |
| 2c | Pyridone | CH3 | H | >200 | >200 |
Data sourced from a study on GNE-140 structure simplification. researchgate.net
The results indicated that compounds with a pyrimidone core had a weak contribution to hLDHA inhibition. researchgate.net In contrast, derivatives featuring pyranone or pyridone cores exhibited significantly better anti-hLDHA activity. researchgate.net Notably, the pyridone-bearing compound 1c showed significant and selective inhibition of hLDHA with an IC50 of 19.5 ± 2.9 µM, while being less active against the hLDHB isoform (IC50 = 117.6 ± 13.2 µM). researchgate.net Furthermore, compounds 1b , 3b , and especially 1c demonstrated the ability to inhibit lactate formation in human lung cancer A549 cells. researchgate.netresearchgate.net
These findings highlight that the complex dihydropyridone scaffold of GNE-140 can be simplified to a pyridone core while retaining significant and selective inhibitory activity. researchgate.net The convenient synthesis and promising biological profile of compound 1c make it a valuable lead compound for further optimization and development of novel hLDHA inhibitors. researchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Broader Biological Roles of GNE-140 Racemic Beyond Initial Targets
This compound is primarily recognized as an inhibitor of LDHA, an enzyme crucial for glycolysis. medchemexpress.com Its mechanism of action involves disrupting the conversion of pyruvate (B1213749) to lactate (B86563), thereby impeding the energy metabolism of cancer cells that heavily rely on this pathway. While its effect on LDHA is well-documented, the broader biological implications of this compound remain largely unexplored.
Future research should aim to identify other potential molecular targets and signaling pathways affected by this compound. For instance, studies have shown that lactate, the product of the reaction catalyzed by LDH, can activate the G-protein-coupled receptor GPR81, which in turn influences tumor proliferation and immune escape. nih.gov Investigating whether this compound directly or indirectly modulates such pathways is a critical next step. Furthermore, its effects on other metabolic pathways and cellular processes beyond glycolysis warrant detailed investigation. A comprehensive understanding of its on-target and potential off-target effects will be crucial for predicting its efficacy and safety in a clinical setting.
Advanced Strategies to Circumvent Innate and Acquired Resistance Mechanisms
A significant challenge in the clinical application of targeted therapies is the development of resistance. Research has already identified mechanisms of resistance to GNE-140. Some cancer cell lines exhibit innate resistance, particularly those that rely on oxidative phosphorylation (OXPHOS) rather than glycolysis for their energy needs. medkoo.com
Acquired resistance has also been observed, driven by the activation of the AMPK-mTOR-S6K signaling pathway, leading to an increase in OXPHOS. medkoo.com Additionally, upregulation of the LDHB isoform and specific mutations in the LDHA gene have been identified as mechanisms conferring resistance to LDH inhibitors like GNE-140. nih.gov
To counter these resistance mechanisms, advanced strategies are needed. One promising approach is the use of combination therapies. For example, combining GNE-140 with an OXPHOS inhibitor like phenformin (B89758) has been shown to re-sensitize resistant pancreatic cancer cells. medkoo.com Similarly, targeting the AMPK-mTOR-S6K pathway with specific inhibitors could prevent the development of acquired resistance. medkoo.com Future research should focus on identifying and validating novel combination strategies to create synergistic effects and overcome resistance.
Refinement of Predictive Models for this compound's Biological Activity
The ability to predict which tumors will respond to this compound is essential for its successful clinical implementation. Currently, the primary indicator of sensitivity is a high reliance on glycolysis, often associated with the "Warburg effect" in cancer cells. medchemexpress.com However, this is a broad biomarker, and more refined predictive models are necessary.
Future efforts should focus on developing robust, multi-parameter models that integrate genomic, transcriptomic, and metabolomic data. Identifying specific genetic markers, such as mutations in IDH1, which have shown some correlation with sensitivity to the (R)-enantiomer of GNE-140, could be a key component of such models. medchemexpress.commedchemexpress.cn
Furthermore, since GNE-140 is a racemic mixture, it is crucial to understand the distinct biological activities of its individual enantiomers, (R)-GNE-140 and (S)-GNE-140. medchemexpress.comabmole.com The (R)-enantiomer is significantly more potent in inhibiting LDHA. abmole.com Predictive models should, therefore, account for the stereochemistry of the compound and its implications for target engagement and biological response. nih.govaacrjournals.org Machine learning and quantitative structure-activity relationship (QSAR) models could be powerful tools in this endeavor, helping to identify novel biomarkers and predict patient response with greater accuracy. nih.gov
Exploration of Novel Combination Research Strategies for Enhanced Biological Effects
The therapeutic potential of this compound can likely be enhanced through strategic combination with other agents. As mentioned, combining it with OXPHOS inhibitors is a viable strategy to overcome resistance in certain cancers. medkoo.comnih.gov
Future research should explore a wider range of combination therapies. For instance, combining GNE-140 with inhibitors of other key metabolic pathways or with conventional chemotherapeutic agents could lead to synergistic anti-tumor effects. Another promising avenue is the combination with immunotherapy. By altering the tumor microenvironment's metabolic landscape, GNE-140 could potentially enhance the efficacy of immune checkpoint inhibitors. For example, reducing lactate production, which is known to suppress T-cell function, could improve anti-tumor immune responses. binasss.sa.cr
Systematic screening of compound libraries in combination with this compound against a diverse panel of cancer cell lines will be instrumental in identifying novel and effective therapeutic combinations. medchemexpress.commedchemexpress.com
Q & A
Q. Experimental Design Tip :
- Use isogenic cell lines with defined LDHA/LDHB expression to isolate enantiomer effects.
- Pair enzymatic assays (e.g., NADH consumption monitoring) with cellular lactate production assays to validate target engagement .
How should researchers design dose-response experiments to evaluate this compound’s anti-proliferative effects across diverse cancer models?
Basic Research Focus
this compound exhibits cell line-dependent efficacy. For example, it inhibits proliferation in 37/347 cancer cell lines at ≤5 µM, with notable activity in IDH1-mutant chondrosarcoma (IC50: 0.8 µM) .
Q. Methodological Recommendations :
- Dose Range : Test concentrations from 0.1 nM to 100 µM to capture full dynamic range.
- Assay Duration : Use 72-hour treatments to account for delayed metabolic effects .
- Controls : Include oxidative phosphorylation inhibitors (e.g., phenformin) to assess metabolic flexibility in resistant lines .
- Endpoint Metrics : Measure lactate levels (via colorimetric assays), glucose consumption, and ATP/NAD+/NADH ratios to correlate inhibition with metabolic disruption .
Q. Advanced Consideration :
- Co-treatment with mitochondrial inhibitors (e.g., oligomycin) can reveal dependencies on oxidative phosphorylation in resistant cells .
How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Advanced Research Focus
Discrepancies in IC50 values (e.g., 3.04 µM for proliferation vs. 10.51 µM for lactate inhibition in MDA-MB-231 cells ) may arise from:
Q. Methodological Solutions :
- Standardize Assays : Use identical media conditions and normalize lactate/glucose measurements to cell count.
- Genetic Validation : CRISPR knockout of LDHA/LDHB to confirm on-target effects .
- Pathway Profiling : Phosphoproteomics or metabolomics to identify compensatory mechanisms (e.g., upregulated LDHB or oxidative phosphorylation) .
What mechanisms drive resistance to this compound, and how can they be targeted therapeutically?
Advanced Research Focus
Resistance mechanisms include:
Q. Experimental Validation :
- Overexpression Models : Lentiviral LDHB expression in sensitive lines to test resistance .
- CRISPR Knock-In : Introduce LDHA-I141T mutations to assess compound-specific resistance .
- Combination Therapy : Co-treatment with LDHB inhibitors or OXPHOS disruptors (e.g., phenformin) to overcome resistance .
How does this compound modulate cross-talk between glycolysis and oxidative phosphorylation (OXPHOS) in cancer cells?
Advanced Research Focus
this compound disrupts glycolysis, forcing cells to rely on OXPHOS. However, AMPK-mTOR-S6K pathway activation in resistant cells upregulates OXPHOS, reducing dependency on LDHA .
Q. Methodological Approaches :
- Seahorse Analysis : Measure extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to quantify metabolic shifts .
- Metabolomic Profiling : Track tricarboxylic acid (TCA) cycle intermediates and ATP levels post-treatment .
- Pharmacologic Synergy Testing : Combine this compound with OXPHOS inhibitors (e.g., IACS-010759) to enhance cytotoxicity .
What are the implications of enantiomeric purity in preclinical studies of GNE-140?
Advanced Research Focus
The (R)-enantiomer drives most inhibitory activity, but the racemic mixture is often used in studies. Contamination with >5% (S)-enantiomer may underestimate potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
